molecular formula C12H13N3OS B2633191 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034592-70-4

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2633191
CAS No.: 2034592-70-4
M. Wt: 247.32
InChI Key: FTBMOOMPWZTHNS-UHFFFAOYSA-N
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Description

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a pyrazolo-pyrazine core fused with a thiophene ring

Preparation Methods

The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo-pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazolo-pyrazine intermediate with a thiophene derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Final functionalization: The ethanone group is introduced through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone can be compared with other similar compounds such as:

    Pyrazolo[1,5-a]pyrazines: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Thiophene derivatives: Compounds with thiophene rings but different functional groups can exhibit different reactivity and applications.

    Ethanone derivatives: Similar compounds with different aromatic or heterocyclic rings attached to the ethanone group can be compared in terms of their synthetic routes and applications.

The uniqueness of this compound lies in its combination of the pyrazolo-pyrazine core with a thiophene ring, which imparts distinct electronic and structural properties.

Properties

IUPAC Name

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c16-12(7-10-2-6-17-9-10)14-4-5-15-11(8-14)1-3-13-15/h1-3,6,9H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBMOOMPWZTHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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